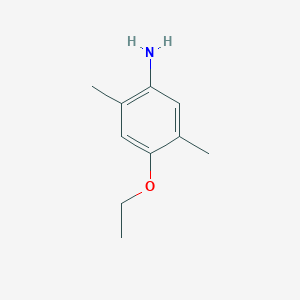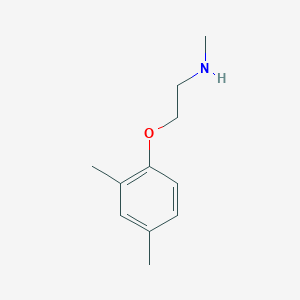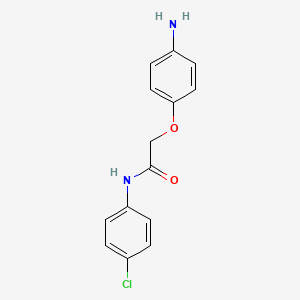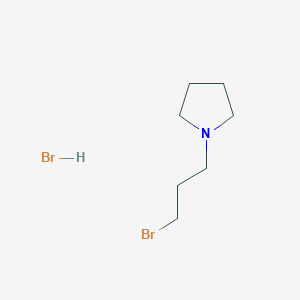![molecular formula C10H19NO5 B1342168 [2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid CAS No. 756874-17-6](/img/structure/B1342168.png)
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.27 . The IUPAC name for this compound is 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid . The Boc group in the compound refers to the tert-butyl carbamates, which are used as protecting groups for amines in organic synthesis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides using isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and react with Grignard reagents to produce the corresponding amides .
Chemical Reactions Analysis
The reactions involving “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Applications De Recherche Scientifique
Synthesis and Conjugation Applications
One key application of related compounds involves the synthesis of heterobifunctional cross-linking reagents, which are crucial for coupling peptides to liposomes, a technique often employed in vaccine development and drug delivery systems. For instance, [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, a compound with a similar structure, has been synthesized for use in creating phospholipid amide derivatives. These derivatives can be incorporated into liposomal bilayers for immunization purposes with synthetic peptides. The hydrophilic polyoxyethylene chains introduced by these compounds are expected to enhance the accessibility of their conjugates and reduce intrinsic immunogenicity, which is advantageous for synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Modification of Amino Acid Derivatives
The compound is also involved in the conversion of amino acid derivatives to various functional groups. For example, N'-ethoxymethylene-2-(N-Boc-amino)propionhydrazides, which are structurally related to the mentioned compound, have been converted into 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles using glacial acetic acid. This conversion is part of a broader strategy for modifying amino acid derivatives for different research applications (Kudelko & Zieliński, 2010).
Asymmetric Syntheses
In asymmetric syntheses, compounds like N-Boc-2-deoxy-2-amino sugars are crucial intermediates for creating specific stereochemical configurations in synthesized molecules. The asymmetric syntheses of such compounds from precursors like sorbic acid demonstrate the compound's role in constructing complex molecules with precise stereochemical arrangements, which is fundamental in medicinal chemistry and the development of new pharmaceutical agents (Brambilla et al., 2014).
Orientations Futures
The future directions in the research and application of “[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid” and similar compounds could involve the development of more efficient and cost-effective methods for the synthesis of amides from protected amines . This is important in organic synthesis to reduce cost, waste, and time .
Propriétés
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)5-6-15-7-8(12)13/h5-7H2,1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKAUDHHVGGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593819 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid | |
CAS RN |
756874-17-6 |
Source


|
| Record name | {2-[(tert-Butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)










